molecular formula C8H15NO4S B15174345 2-[(Methylsulfanyl)methyl]pyrrolidine oxalate

2-[(Methylsulfanyl)methyl]pyrrolidine oxalate

Cat. No.: B15174345
M. Wt: 221.28 g/mol
InChI Key: WTXGYENVNJNIJD-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]pyrrolidine oxalate is an organic compound with the molecular formula C6H13NS. It is a derivative of pyrrolidine, where a methylsulfanyl group is attached to the second carbon of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfanyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 2-[(Methylsulfanyl)methyl]pyrrolidine oxalate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Methylsulfanyl)methyl]pyrrolidine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrrolidine oxalate involves its interaction with specific molecular targets. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylthio)methyl]pyrrolidine
  • 2-[(Ethylsulfanyl)methyl]pyrrolidine
  • 2-[(Methylsulfanyl)ethyl]pyrrolidine

Uniqueness

2-[(Methylsulfanyl)methyl]pyrrolidine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(methylsulfanylmethyl)pyrrolidine;oxalic acid

InChI

InChI=1S/C6H13NS.C2H2O4/c1-8-5-6-3-2-4-7-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6)

InChI Key

WTXGYENVNJNIJD-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCCN1.C(=O)(C(=O)O)O

Origin of Product

United States

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